N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and an acetamide side chain at position 3. The acetamide moiety is further substituted with a 3-chloro-4-methoxyphenyl group, introducing both electron-withdrawing (chloro) and electron-donating (methoxy) effects.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-19-8-7-15(11-16(19)22)23-20(27)13-25-9-10-26-18(21(25)28)12-17(24-26)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHCKBLPCRUKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the phenyl and acetamide groups. Key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3-chloro-4-methoxyphenyl group via nucleophilic substitution.
Acetylation: Addition of the acetamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient reactions. Scale-up processes are designed to maintain consistency and quality while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines, to which this compound belongs, possess significant anticancer properties. These compounds can act as selective protein inhibitors and have shown efficacy against various cancer cell lines, including those of breast and lung cancer .
- Enzymatic Inhibition : The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific enzymes involved in cancer progression and inflammatory processes. Research suggests that compounds with this structure can modulate pathways related to cell proliferation and apoptosis .
- Photophysical Properties : Recent advancements have highlighted the potential of pyrazolo[1,5-a]pyrimidines in optical applications due to their unique photophysical properties. These compounds can serve as fluorophores for imaging techniques in biological research .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Anticancer Research : A study published in Molecules demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
- Inflammatory Disease Models : Research on A3 adenosine receptors has revealed that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can modulate inflammatory responses effectively. This suggests potential applications in treating autoimmune diseases .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-2-(4-Oxo-2-Phenylpyrazolo[1,5-a]Pyrazin-5(4H)-Yl)Acetamide
- Key Difference : The benzyl group in this analog (CAS: 941963-25-3) is substituted with a single chloro group at the para position, contrasting with the 3-chloro-4-methoxy substitution in the target compound.
N-(3-Methoxyphenyl)-2-(4-Oxo-2-Phenylpyrazolo[1,5-a]Pyrazin-5(4H)-Yl)Acetamide (G419-0012)
- Key Difference : The acetamide side chain has a 3-methoxyphenyl group without a chloro substituent.
- Impact : The absence of chlorine may reduce steric hindrance and alter binding interactions in biological systems .
Variations in the Pyrazolo[1,5-a]Pyrazine Core
N-(3-Ethylphenyl)-2-[2-(4-Methoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide
- Key Difference : The pyrazolo-pyrazine core is substituted with a 4-methoxyphenyl group at position 2 instead of phenyl.
- The ethyl substituent on the acetamide phenyl group contributes to higher lipophilicity (logP = 3.31) compared to the target compound’s chloro-methoxy substituent .
2-[2-(1,3-Benzodioxol-5-Yl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]-N-(3-Fluoro-4-Methylphenyl)Acetamide
- Key Difference : The core substituent is a benzo[d][1,3]dioxol-5-yl group, introducing a bicyclic structure.
- Impact : The fused dioxolane ring may improve metabolic stability but reduce solubility due to increased molecular rigidity .
Comparison with Pyrazolo[1,5-a]Pyrimidine Derivatives
F-DPA and DPA-714
- Key Difference : These analogs (e.g., DPA-714) feature a pyrazolo[1,5-a]pyrimidine core with diethyl substitutions on the acetamide chain.
- Impact : The diethyl groups enhance lipophilicity and blood-brain barrier penetration, making them suitable for neuroimaging applications. In contrast, the target compound’s aryl substituents may favor peripheral tissue targeting .
N-(3-Chloro-4-Methylphenyl)-2-[(5-Methyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Yl)Sulfanyl]Acetamide
- Key Difference : A pyrazolo-pyrimidine core with a sulfanyl group at position 5.
Physicochemical and Pharmacological Implications
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chloro-methoxyphenyl group and a pyrazolo[1,5-a]pyrazin moiety. The molecular formula is CHClNO.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Case Study:
In vitro assays demonstrated that certain pyrazolo derivatives inhibited the proliferation of melanoma cells with IC values ranging from 10 to 30 µM, indicating moderate to high potency against cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 1: Inhibitory Activity Against COX Enzymes
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| 3a | 15 | COX-1 |
| 3b | 12 | COX-2 |
| 4a | 20 | COX-1 |
| 4b | 18 | COX-2 |
This table summarizes the inhibitory effects of selected compounds against COX enzymes, highlighting their potential as anti-inflammatory agents .
Enzyme Inhibition
The biological activity of this compound has been linked to its ability to inhibit various enzymes:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been reported, which is relevant for neurodegenerative diseases.
- Lipoxygenases : Compounds have shown activity against lipoxygenases, which are involved in inflammatory processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups enhances the biological activity of pyrazolo derivatives. Specifically, the introduction of halogens and methoxy groups at specific positions on the phenyl ring has been linked to increased potency against cancer cells and inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of pyrazolo[1,5-a]pyrazinone derivatives with N-(3-chloro-4-methoxyphenyl) α-chloroacetamide intermediates. Key steps include nucleophilic substitution and cyclization under reflux conditions (e.g., using DMF or THF as solvents).
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for purification. Monitor reaction progress via TLC and confirm purity using HPLC (>95% by area normalization) .
- Experimental Design : Use fractional factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters for yield improvement .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- 1H/13C NMR : Use DMSO-d6 or CDCl3 as solvents. Key diagnostic signals include aromatic protons (δ 7.4–8.1 ppm), acetamide NH (δ ~10–13 ppm), and pyrazinone carbonyl (δ ~165–170 ppm). 2D NMR (COSY, HSQC) resolves connectivity ambiguities .
- X-ray Crystallography : Determine absolute configuration and tautomeric forms. For example, reports a 50:50 amine:imine tautomeric equilibrium resolved via single-crystal analysis .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 452.1234 for C22H19ClN4O4) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control.
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- DOE Approach : Apply a Box-Behnken design to optimize variables:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst | Pd(OAc)2, CuI | Pd(OAc)2 |
| Solvent | DMF, THF, EtOH | DMF |
- Kinetic Analysis : Monitor reaction intermediates via in-situ IR spectroscopy to identify rate-limiting steps .
Q. How should researchers address discrepancies in tautomeric equilibrium observed in structural analyses?
- Dynamic NMR : Conduct variable-temperature NMR (e.g., 25–80°C) to observe tautomer interconversion. For example, shows imine/amine tautomers coalescing at high temperatures .
- X-ray Diffraction : Resolve dominant tautomeric forms in the solid state. Compare with DFT-calculated tautomer energies to validate experimental observations .
Q. What computational strategies can predict reactivity and interaction mechanisms?
- Quantum Chemical Calculations : Use Gaussian or ORCA software for DFT-based transition-state modeling (e.g., B3LYP/6-31G* level). Predict reaction pathways for cyclization or nucleophilic attack .
- Molecular Docking : AutoDock Vina or Schrödinger Suite for protein-ligand interaction studies (e.g., binding affinity to kinase active sites). Validate with MD simulations (NAMD/GROMACS) .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs?
- Analog Synthesis : Introduce substituents at the pyrazinone (e.g., electron-withdrawing groups) or acetamide (e.g., halogen substitutions) moieties. demonstrates enhanced antioxidant activity with methyl/phenyl derivatives .
- Activity Clustering : Use PCA (principal component analysis) to correlate structural descriptors (e.g., logP, H-bond donors) with bioassay results. Example SAR table:
| Substituent (R) | logP | IC50 (μM) |
|---|---|---|
| -Cl | 3.2 | 0.45 |
| -OCH3 | 2.8 | 1.20 |
| -CF3 | 4.1 | 0.12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
